Fluopipamine
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Overview
Description
Preparation Methods
The synthesis of fluopipamine involves multiple steps, starting with the preparation of the core triazine structure, followed by the introduction of the piperazine and fluorophenyl groups. The reaction conditions typically involve:
Step 1: Formation of the triazine core using a condensation reaction between cyanuric chloride and appropriate amines.
Step 2: Introduction of the piperazine ring through nucleophilic substitution.
Step 3: Attachment of the fluorophenyl group via a coupling reaction.
Industrial production methods are not extensively documented, but the synthesis likely follows similar multi-step processes with optimization for scale and yield.
Chemical Reactions Analysis
Fluopipamine undergoes several types of chemical reactions:
Reduction: The compound can undergo reduction, particularly at the triazine ring, leading to various reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and triazine rings.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluopipamine has several applications in scientific research:
Chemistry: Used as a chemical genetic tool to study cellulose biosynthesis and plant cell wall formation.
Biology: Helps in understanding plant cellular expansion and the mechanisms of herbicide resistance.
Industry: Could be used in agricultural industries to develop new herbicides with specific targets.
Mechanism of Action
Fluopipamine acts by inhibiting the cellulose synthase enzyme 1 (CESA1) in plants. It binds to an alternative site at the interface between CESA proteins, disrupting cellulose polymerization. This inhibition leads to ectopic lignification, inhibition of etiolation, and loss of anisotropic cellular expansion . The molecular docking studies suggest that this compound’s binding prevents the proper alignment and function of the CESA1 enzyme, thereby halting cellulose biosynthesis .
Comparison with Similar Compounds
Fluopipamine is compared with other cellulose biosynthesis inhibitors such as quinoxyphen and flupoxam. While all these compounds target the CESA1 enzyme, this compound is unique in its binding site and mechanism of action . Similar compounds include:
Quinoxyphen: Another cellulose biosynthesis inhibitor with a different binding site on CESA1.
Flupoxam: Similar in function but differs in its chemical structure and binding mechanism.
This compound’s unique binding site and its specific inhibition of CESA1 make it a valuable tool for studying cellulose biosynthesis and developing new herbicides.
Properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c1-15-7-8-19(31-2)17(13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-3-5-16(18)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISYIQGVADELBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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